2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a phenylene diacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-methoxyphenylethylamine with phosgene to form the corresponding carbamoyl chloride. This intermediate is then reacted with 1,3-phenylenediamine to form the desired carbamoyl compound. The final step involves the acetylation of the phenylene moiety using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-{[2-(4-Hydroxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate.
Reduction: Formation of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-1,3-phenylene diacetate.
Substitution: Formation of various substituted phenylene diacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a phenylene ring.
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}benzoate: Similar structure but with a benzoate group instead of a diacetate group.
Uniqueness
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both carbamoyl and diacetate groups allows for diverse chemical modifications and interactions with biological targets .
Eigenschaften
CAS-Nummer |
112356-56-6 |
---|---|
Molekularformel |
C20H21NO6 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
[3-acetyloxy-2-[2-(4-methoxyphenyl)ethylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H21NO6/c1-13(22)26-17-5-4-6-18(27-14(2)23)19(17)20(24)21-12-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
AEHLOIMPFJWQEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)NCCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.